

Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenylacetone oxime

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: **Phenylacetone oxime** (CAS No: 13213-36-0), the oxime derivative of phenyl-2-propanone (P2P), serves as a critical intermediate in various synthetic organic chemistry pathways.^[1] Its significance stems primarily from the versatile reactivity of the oxime functional group, which allows for transformations into primary amines, amides, and other valuable compounds.^{[1][2]} This guide provides a comprehensive technical overview of the synthesis of **phenylacetone oxime** and its principal applications as a chemical intermediate, with a focus on its reduction to amphetamine and the Beckmann rearrangement. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development activities.

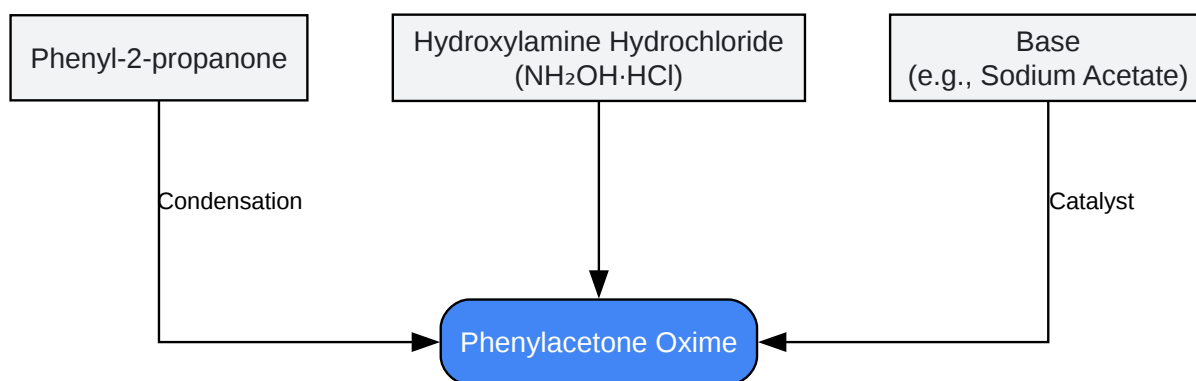
Physicochemical and Spectroscopic Data

Phenylacetone oxime is a stable organic compound with a neutral pH.^{[3][4]} Its key physical, chemical, and spectroscopic properties are summarized below.

Property	Value	Reference
CAS Number	13213-36-0	[2][5]
Molecular Formula	C ₉ H ₁₁ NO	[5][6]
Molecular Weight	149.19 g/mol	[5][6]
IUPAC Name	N-(1-phenylpropan-2-ylidene)hydroxylamine	[3][6]
Appearance	Powder / Crystalline Solid	[2][3]
Melting Point	63 - 68 °C	[3][5]
Boiling Point	154–156 °C at 30 mmHg	[2][7]
IR Absorption (cm ⁻¹)	O-H: 3600, C=N: 1665, N-O: 945	[3]

Synthesis of Phenylacetone Oxime

The most prevalent and fundamental method for synthesizing **phenylacetone oxime** is the direct condensation of phenyl-2-propanone (P2P) with hydroxylamine or its salts, such as hydroxylamine hydrochloride.[1][2] This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, which is followed by dehydration to form the oxime.[2]



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Figure 1: Synthesis of Phenylacetone Oxime from P2P.

This protocol describes a standard laboratory procedure for the synthesis of **phenylacetone oxime**.

Materials:

- Phenyl-2-propanone (P2P)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate or other suitable base
- Aqueous ethanol
- Standard reflux and distillation apparatus

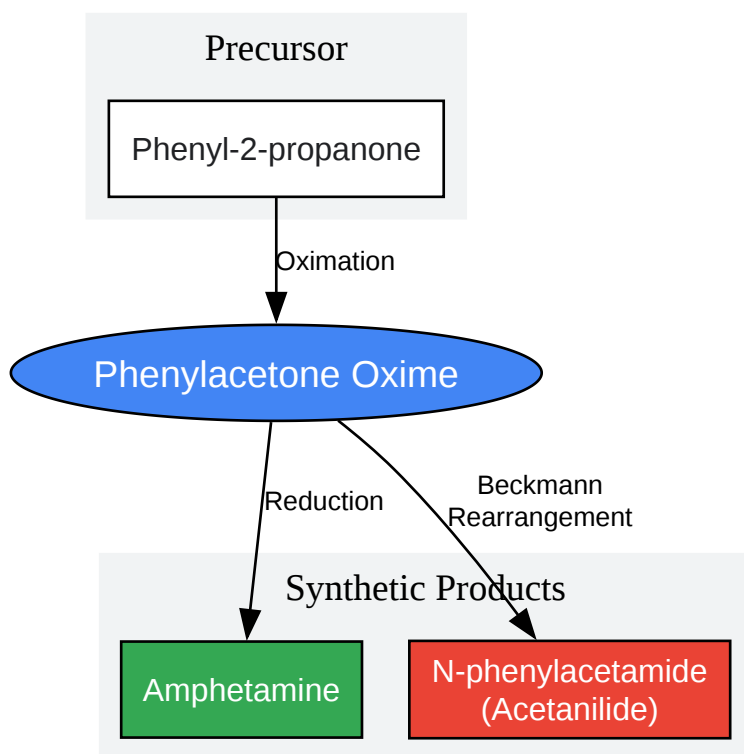
Procedure:

- Dissolve phenyl-2-propanone and hydroxylamine hydrochloride in aqueous ethanol in a round-bottom flask.
- Add a base, such as sodium acetate, to the mixture. The base acts to neutralize the HCl released from the hydroxylamine salt.
- Heat the reaction mixture to a temperature between 60–80 °C and maintain under reflux for 4–6 hours.^[2]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and perform a workup. The use of aqueous ethanol helps in the removal of inorganic byproducts.^[2]
- Isolate the crude product.
- Purify the **phenylacetone oxime** via vacuum distillation or recrystallization from an ethanol/water mixture.^[2]

Parameter	Value	Reference
Reaction Temperature	60–80 °C	[2]
Reaction Time	4–6 hours	[2]
Typical Yield	88-90%	[2][7]
Purity (after recrystallization)	> 95%	[2]
Distillation Parameters	154–156 °C / 30 mmHg	[2][7]

Role as a Chemical Intermediate

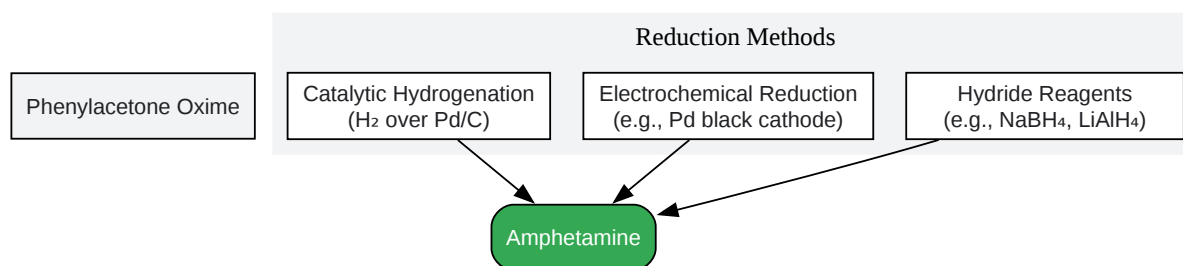
Phenylacetone oxime is a versatile intermediate, primarily used in the synthesis of amines and amides through reduction and rearrangement reactions, respectively.



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Figure 2: Phenylacetone Oxime as a central synthetic intermediate.

A significant application of **phenylacetone oxime** is its reduction to the primary amine 1-phenyl-2-propanamine, commonly known as amphetamine.[1][2] This transformation is of considerable interest in medicinal chemistry and is a key step in certain synthetic pathways for producing amphetamine and related structures.[1] Various reducing agents and methods can be employed for this conversion.



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Figure 3: Common reduction pathways from **Phenylacetone Oxime** to Amphetamine.

A comparative summary of different reduction methods is presented below.

Reduction Method	Reagent(s) / Catalyst	Medium / Conditions	Yield	Reference
Electrochemical Reduction	Palladium black cathode	Aqueous alcoholic acidic medium	30%	
Electrochemical Reduction	Nickel black cathode	Aqueous alcoholic acidic medium	8-10%	
Catalytic Hydrogenation	H ₂ over Palladium-on-carbon (Pd/C)	Not specified	Not specified	[1][2]
Hydride Reduction	Sodium borohydride (NaBH ₄)	Not specified	Not specified	[1][2]
Hydride Reduction	Lithium aluminium hydride (LiAlH ₄)	Not specified	Not specified	[8]

This protocol is based on a reported electrosynthesis of amphetamine from **phenylacetone oxime**.

Apparatus:

- One-liter beaker (electrolysis cell)
- Palladium black or Nickel black deposited cathode
- Two lead plate anodes
- Ceramic porous cup (anode compartment)
- Power supply

Materials:

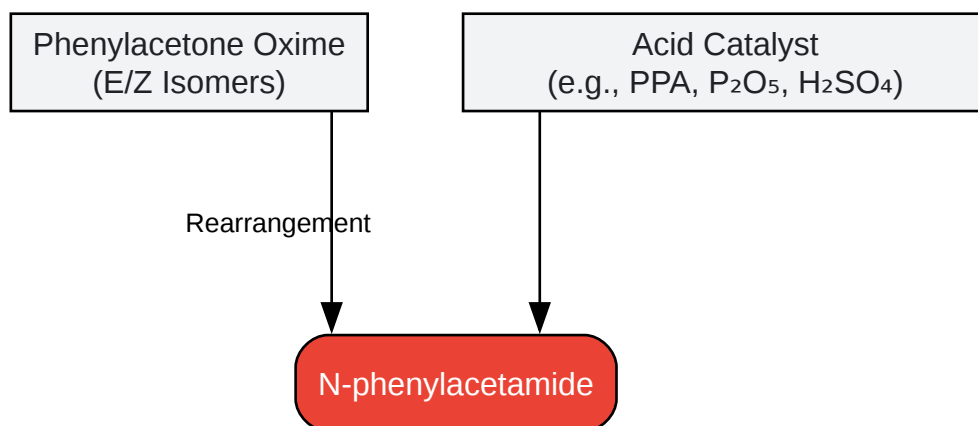
- **Phenylacetone oxime**

- Catholyte: Alcohol-water mixture (1:1) containing 5% aq. HCl
- Anolyte: 10% aqueous sulfuric acid
- Sodium hydroxide (for basification)
- Ether (for extraction)

Procedure:

- Set up the electrolysis cell with the palladium black cathode and the lead anodes placed inside the ceramic cup.
- Add the anolyte (10% H₂SO₄) to the anode compartment.
- Dissolve the **phenylacetone oxime** in the catholyte (alcohol-water with 5% HCl) and add it to the beaker.
- Maintain the cell temperature at approximately 298K (25 °C).
- Begin electrolysis.
- After the reaction is complete, distill the solution to remove the alcohol.
- Extract any unreacted starting material with ether.
- Basify the remaining aqueous solution with sodium hydroxide.
- Isolate the liberated amphetamine by distillation (boiling point: 473K-476K or 200-203 °C).

When treated with acidic reagents, **phenylacetone oxime** undergoes a classic Beckmann rearrangement to form N-phenylacetamide (acetanilide).^{[1][2]} This reaction is a fundamental tool in organic synthesis for converting ketoximes into amides.^[1] The reaction proceeds via the migration of the alkyl group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen.^{[1][2]}



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Figure 4: The Beckmann Rearrangement of **Phenylacetone Oxime**.

This protocol outlines the general conditions for the acid-catalyzed Beckmann rearrangement.

Materials:

- **Phenylacetone oxime**
- Acid catalyst (e.g., polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), sulfuric acid)
- Appropriate solvent (e.g., acetonitrile)

Procedure:

- Dissolve **phenylacetone oxime** in a suitable solvent in a reaction flask.
- Add the acid catalyst to the solution. The reaction is often exothermic.
- Heat the mixture under reflux for a specified time, typically ranging from minutes to several hours, depending on the catalyst and substrate.^{[4][9]}
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and quench by carefully pouring it into ice water.
- Extract the product with an organic solvent.

- Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure to obtain the crude amide.
- Purify the N-phenylacetamide by recrystallization or column chromatography.

Conclusion

Phenylacetone oxime is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from phenyl-2-propanone and the reactivity of its oxime group make it a key precursor for synthesizing compounds of significant interest in the pharmaceutical and chemical industries. The primary applications—reduction to amphetamine and the Beckmann rearrangement to N-phenylacetamide—highlight its central role in accessing important amine and amide structures. The methodologies outlined in this guide provide a technical foundation for professionals engaged in synthetic chemistry and drug development.

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- To cite this document: BenchChem. [Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081983#phenylacetone-oxime-role-as-a-chemical-intermediate-in-synthesis]

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